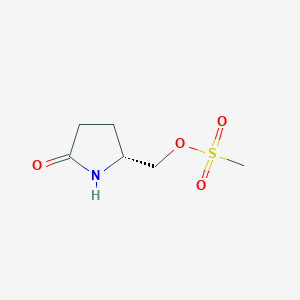
rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine: is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a benzyl group and a methoxy group attached to a pyrrolidine ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Methoxylation: The methoxy group is added through an etherification reaction, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules. It serves as a model compound for studying enzyme-substrate interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparación Con Compuestos Similares
rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine: This compound shares a similar structure but has a methyl group instead of a methoxy group.
rel-(3R,4R)-4-Fluoropyrrolidin-3-amine: This compound has a fluorine atom instead of a methoxy group.
Uniqueness: rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection reactions.", "Starting Materials": [ "Benzaldehyde", "Methanol", "Sodium borohydride", "L-proline", "Methanesulfonic acid", "Sodium hydroxide", "Boc-anhydride", "Hydrochloric acid", "Sodium cyanoborohydride", "Hydrogen chloride gas", "Sodium bicarbonate", "Methoxyamine hydrochloride", "Sodium chloride", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of benzaldehyde with methanol and sodium borohydride to form benzyl alcohol", "Step 2: Protection of L-proline with Boc-anhydride and methanesulfonic acid to form Boc-L-proline", "Step 3: Formation of key intermediate by reacting benzyl alcohol with Boc-L-proline in the presence of sodium hydroxide to form Boc-L-proline benzyl ester", "Step 4: Deprotection of Boc-L-proline benzyl ester with hydrochloric acid to form Boc-L-proline", "Step 5: Reduction of Boc-L-proline with sodium cyanoborohydride to form L-proline", "Step 6: Protection of methoxyamine hydrochloride with hydrogen chloride gas to form methoxyammonium chloride", "Step 7: Formation of key intermediate by reacting L-proline with methoxyammonium chloride in the presence of sodium bicarbonate to form rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine", "Step 8: Purification of the product by extraction with ethyl acetate and washing with water and sodium chloride, followed by drying with anhydrous sodium sulfate" ] } | |
Número CAS |
128739-90-2 |
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(3S,4S)-1-benzyl-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
XATWULWMGNIFCJ-RYUDHWBXSA-N |
SMILES isomérico |
CO[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
SMILES |
COC1CN(CC1N)CC2=CC=CC=C2 |
SMILES canónico |
COC1CN(CC1N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320883.png)
![1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320885.png)
![Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3320887.png)
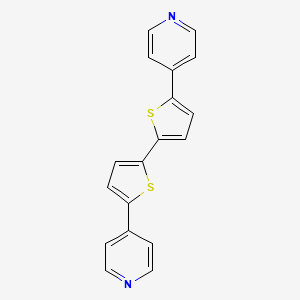
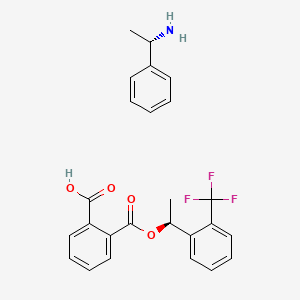
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3320902.png)
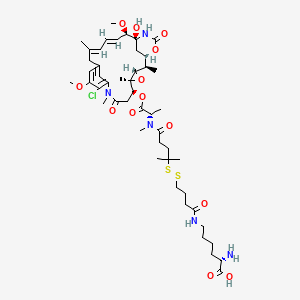

![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
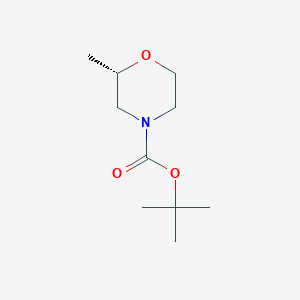
![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)
